An In-Depth Technical Guide to the Mechanism of Action of ATR-IN-30
An In-Depth Technical Guide to the Mechanism of Action of ATR-IN-30
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATR-IN-30 is a selective ligand for the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR). While primarily utilized as a key component in the synthesis of proteolysis-targeting chimeras (PROTACs) for ATR degradation, understanding its intrinsic mechanism of action as a direct inhibitor is crucial for the comprehensive evaluation of these degraders. This technical guide provides a detailed overview of the mechanism of action of ATR-IN-30, summarizing its role in the broader context of ATR inhibition and its application in the development of targeted protein degraders. This document includes quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and development in this area.
Core Mechanism of Action: ATR Inhibition
ATR-IN-30 functions as a selective inhibitor of the ATR kinase. ATR is a serine/threonine-protein kinase that plays a pivotal role in maintaining genomic integrity.[1] It is activated in response to single-stranded DNA (ssDNA), which forms at stalled replication forks and during the processing of DNA damage.[1] Upon activation, ATR phosphorylates a multitude of downstream substrates, most notably Checkpoint Kinase 1 (Chk1), initiating a signaling cascade that leads to cell cycle arrest, DNA repair, and stabilization of replication forks.[2]
By binding to the ATP-binding site of ATR, ATR-IN-30 and other ATR inhibitors prevent the phosphorylation of its downstream targets, thereby abrogating the DDR signaling pathway.[3] This disruption of DNA damage checkpoint activation and repair processes can lead to the accumulation of DNA damage and ultimately induce apoptosis in cancer cells, which often exhibit a high degree of replication stress and a greater dependency on the ATR pathway for survival.[4]
Signaling Pathway
The following diagram illustrates the canonical ATR signaling pathway and the point of inhibition by ATR-IN-30.
Application in PROTAC Technology
ATR-IN-30 serves as the ATR-binding warhead for the synthesis of "PROTAC ATR degrader-2" (also known as HY-161615 or compound 8i).[2][5] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[6] A PROTAC consists of a ligand for the protein of interest (in this case, ATR-IN-30), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[6]
PROTAC ATR degrader-2 utilizes ATR-IN-30 to bind to ATR and a lenalidomide (B1683929) moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[2] This brings ATR into close proximity with the E3 ligase, leading to the ubiquitination of ATR and its subsequent degradation by the proteasome.[2] This degradation-based approach offers a distinct mechanism of action compared to simple inhibition, potentially leading to a more profound and sustained downstream effect.
PROTAC Mechanism of Action Workflow
The following diagram outlines the workflow of PROTAC-mediated degradation of ATR.
Quantitative Data
The following tables summarize the available quantitative data for ATR-IN-30 and the derived PROTAC degrader.
Table 1: Inhibitory Activity of ATR Ligands
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
|---|---|---|---|---|---|
| ATR-IN-30 | ATR | Kinase Assay | Data not publicly available | Data not publicly available | - |
| Representative ATRi | ATR | Kinase Assay | 1 | < 150 (pM) |[7] |
Table 2: Degradation Efficacy of PROTAC ATR degrader-2 (HY-161615)
| Cell Line | Cancer Type | Assay Type | DC50 (nM) | Dmax (%) | Reference |
|---|---|---|---|---|---|
| MV-4-11 | Acute Myeloid Leukemia | Western Blot | 22.9 | >90 | [2] |
| MOLM-13 | Acute Myeloid Leukemia | Western Blot | 34.5 | >90 |[2] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Key Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of ATR-IN-30 and its derived PROTACs.
Synthesis of PROTAC ATR degrader-2 (HY-161615)
A detailed, step-by-step synthesis protocol would typically be found in the supplementary materials of the primary research article. The general synthetic strategy involves the coupling of the ATR ligand (ATR-IN-30), a suitable linker, and the E3 ligase ligand (a derivative of lenalidomide).[3]
In Vitro ATR Kinase Assay
Objective: To determine the direct inhibitory activity of a compound on purified ATR kinase.
Materials:
-
Recombinant human ATR/ATRIP complex
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Substrate (e.g., GST-p53)
-
ATP (radiolabeled or for use with a detection antibody)
-
Test compound (e.g., ATR-IN-30)
-
96- or 384-well plates
-
Detection reagents (e.g., phosphospecific antibody, scintillation counter)
Protocol:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a kinase assay plate, add the kinase assay buffer, substrate, and diluted test compound.
-
Initiate the reaction by adding the ATR/ATRIP enzyme complex and ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the amount of phosphorylated substrate using an appropriate method (e.g., ELISA, radioactivity measurement).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[8][9]
Western Blot for ATR Degradation and Pathway Inhibition
Objective: To assess the degradation of ATR protein and the inhibition of downstream signaling (p-Chk1) in cells.
Materials:
-
Cancer cell lines (e.g., MV-4-11, MOLM-13)
-
Cell culture medium and supplements
-
Test compound (PROTAC ATR degrader-2)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ATR, anti-p-Chk1 (Ser345), anti-Chk1, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat cells with varying concentrations of the test compound for the desired time points (e.g., 24, 48, 72 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.[2][10]
Cell Viability Assay
Objective: To determine the effect of the compound on cell proliferation and viability.
Materials:
-
Cancer cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
Test compound
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to attach overnight.
-
Treat cells with a serial dilution of the test compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[11][12]
Conclusion
ATR-IN-30 is a valuable chemical tool for the study of ATR kinase biology. While its primary utility lies in its role as the warhead for the potent and selective ATR degrader, PROTAC ATR degrader-2 (HY-161615), a thorough understanding of its intrinsic inhibitory mechanism is essential for the rational design and interpretation of experiments involving these novel therapeutics. The protocols and data presented in this guide provide a framework for the continued investigation of ATR-IN-30 and its derivatives in the context of cancer drug discovery and development. Further research is warranted to fully elucidate the direct inhibitory profile of ATR-IN-30 to complement the extensive characterization of its degradation-inducing capabilities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and RAD3-related (ATR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ATR-IN-29 | ATM/ATR | TargetMol [targetmol.com]
- 8. In vitro ATR kinase assay [bio-protocol.org]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
